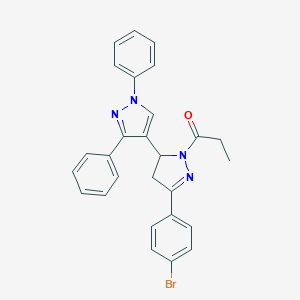
N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide, also known as AQ-13, is a synthetic compound that has been identified as a potential antitumor agent. It belongs to the class of quinoline sulfonamide derivatives and has shown promising results in preclinical studies.
作用機序
The exact mechanism of action of N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide may prevent cancer cells from dividing and proliferating.
Biochemical and physiological effects:
N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide has been found to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer. N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the treatment of infectious diseases.
実験室実験の利点と制限
One advantage of N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide is its broad spectrum of activity against different types of cancer cells. It is also relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. However, one limitation of N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide is its low solubility in aqueous solutions, which may make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide. One area of interest is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide treatment. Additionally, there is interest in exploring the potential use of N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide in combination with other anticancer agents to enhance its therapeutic efficacy.
合成法
The synthesis of N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide involves the reaction of 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization.
科学的研究の応用
N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide has been extensively studied for its potential use as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-14-7-10-17(11-8-14)29(27,28)25-21-20(15-5-3-2-4-6-15)18-13-16(23)9-12-19(18)24-22(21)26/h2-13,25H,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQOHIRPBXSHNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

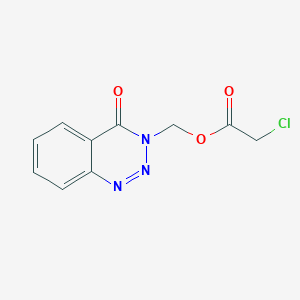
![N-{4-[2-(4-iodoanilino)-2-oxoethoxy]phenyl}-N-methylbenzamide](/img/structure/B381148.png)
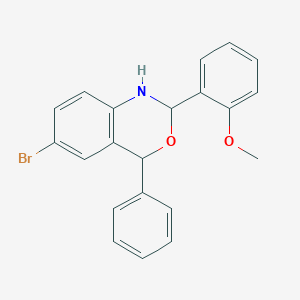
![N-(4-methoxyphenyl)-2-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B381151.png)
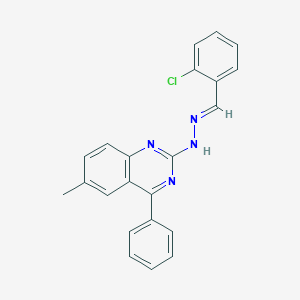
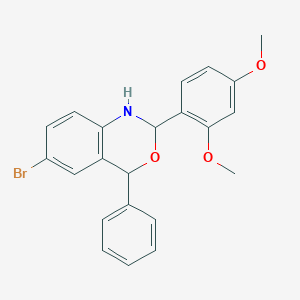

![1-[5-(4-Bromophenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B381160.png)
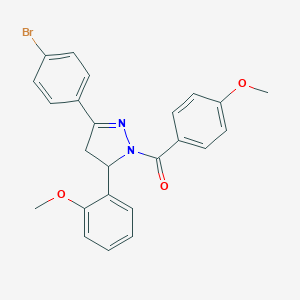
![Ethyl 4-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate](/img/structure/B381162.png)
![2-[2-(6-Chloro-4-phenyl-2-quinazolinyl)carbohydrazonoyl]benzonitrile](/img/structure/B381166.png)
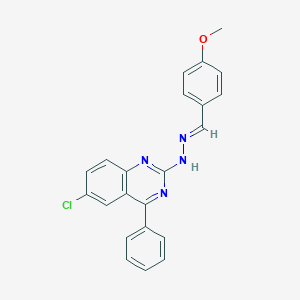
![1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B381168.png)
